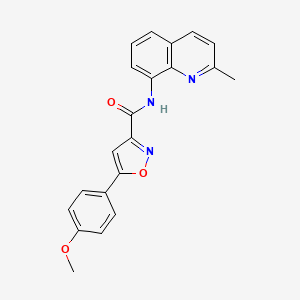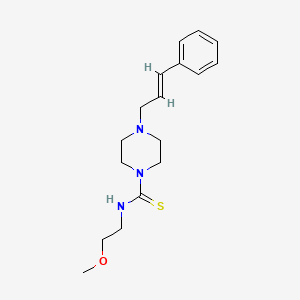
5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide
説明
5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide, also known as GW 405833, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
科学的研究の応用
5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, it has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the activation of immune cells, such as macrophages and T cells, which play a key role in the inflammatory response.
In neurodegenerative disorder research, 5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of 5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in inflammation and cancer progression. It has also been shown to activate the Nrf2-ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. It has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
実験室実験の利点と制限
5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and has been extensively characterized using various spectroscopic techniques. However, one limitation of 5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 is its relatively low potency compared to other compounds in the same class. This may limit its effectiveness in certain applications and require higher concentrations for optimal results.
将来の方向性
There are several future directions for research on 5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833. One area of interest is its potential therapeutic applications in cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders. Future studies should focus on its mechanism of action and its effects on cognitive function and memory in animal models. Finally, future studies should also explore the potential of 5-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)-3-isoxazolecarboxamide 405833 as a lead compound for the development of new drugs with improved potency and selectivity.
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-6-7-15-4-3-5-17(20(15)22-13)23-21(25)18-12-19(27-24-18)14-8-10-16(26-2)11-9-14/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNQEMPOKIVQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4652892.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4652902.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-benzylacetamide)](/img/structure/B4652910.png)
![4-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4652924.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4652925.png)
![4-[(5-ethyl-2-thienyl)carbonyl]morpholine](/img/structure/B4652939.png)
![N-[3-(4-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4652940.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B4652943.png)
![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4652951.png)

![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4652962.png)
![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

![8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4652986.png)